molecular formula C20H22O5 B8813374 Ethyl 2-(4-(benzyloxy)-2-formylphenoxy)-2-methylpropanoate CAS No. 328919-31-9

Ethyl 2-(4-(benzyloxy)-2-formylphenoxy)-2-methylpropanoate

Cat. No. B8813374
CAS RN: 328919-31-9
M. Wt: 342.4 g/mol
InChI Key: VUPMMGFDFRPPDE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(benzyloxy)-2-formylphenoxy)-2-methylpropanoate is a useful research compound. Its molecular formula is C20H22O5 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4-(benzyloxy)-2-formylphenoxy)-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-(benzyloxy)-2-formylphenoxy)-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

328919-31-9

Product Name

Ethyl 2-(4-(benzyloxy)-2-formylphenoxy)-2-methylpropanoate

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 2-(2-formyl-4-phenylmethoxyphenoxy)-2-methylpropanoate

InChI

InChI=1S/C20H22O5/c1-4-23-19(22)20(2,3)25-18-11-10-17(12-16(18)13-21)24-14-15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3

InChI Key

VUPMMGFDFRPPDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)OCC2=CC=CC=C2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Benzyloxy-2-hydroxy-benzaldehyde (Kappe, T.; Witoszynskj, T. Arch. Pharm. (1975), 308 (5), 339-346) (2.28 g, 10.0 mmol), ethyl bromoisobutyrate (2.2 mL, 15 mmol), and cesium carbonate (3.26 g, 10.0 mmol) in dry DMF (25 mL) were heated at 80° C. for 18 h. The reaction mixture was cooled and partitioned between water (30 mL) and ether (75 mL). The organic layer was washed with brine (15 mL). The aqueous layers were back-extracted with ethyl acetate (30 mL), and the organic layer was washed with brine (20 mL). The combined organic layers were dried (Na2SO4) and concentrated to a brown oil. The crude product was purified by flash chromatography using hexanes:ethyl acetate (2.5:1) to give a pale yellow solid (3.04 g, 89%): mp 65° C.; 1H NMR (400 MHz, CDCl3) δ1.24 (t, 3H, J=7.1 Hz), 1.62 (s, 6H), 4.23 (q, 2H, J=7.1 Hz), 6.81 (d, 1H, J=8.8 Hz), 7.10 (dd, 1H, J=4.6, 9.0 Hz), 7.30-7.43 (m, 6H); MS (ES) m/e 343.1 [M+1].
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
89%

Synthesis routes and methods II

Procedure details

5-Benzyloxy-2-hydroxy-benzaldehyde (Kappe, T.; Witoszynskyj, T. Arch. Pharm., 1975, 308 (5), 339-346) (169 g, 741 mmol), ethyl bromoisobutyrate (164 mL, 1.11 mol), and cesium carbonate (240 g, 741 mmol) in dry DMF (600 mL) were heated at 80° C. for 15 h. Additional cesium carbonate (5 g) and ethyl bromoisobutyrate (20 mL) were added, and the reaction mixture was heated for 6 h. The reaction mixture was cooled, diluted with EtOAc (4 L), and washed with water (3×2 L). The organic layer was dried (Na2SO4) and concentrated to a brown oil. The crude product was recrystallized from EtOAc (150 mL) with hexanes until turbid to give the title compound as a pale yellow solid (210 g, 83%): mp 65° C.; 1H NMR (400 MHz, CDCl3) δ 1.24 (t, 3H, J=7.1 Hz), 1.62 (s, 6H), 4.23 (q, 2H, J=7.1 Hz), 6.81 (d, 1H, J=8.8 Hz), 7.10 (dd, 1H, J=4.6, 9.0 Hz), 7.30-7.43 (m, 6H); MS (ES) m/e 343.1 [M+1].
Quantity
169 g
Type
reactant
Reaction Step One
Quantity
164 mL
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Three
Yield
83%

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